

# Spectroscopic Analysis of Oct-4-en-6-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive spectroscopic analysis of **Oct-4-en-6-yn-1-ol**, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. Due to the lack of publicly available experimental spectroscopic data for **Oct-4-en-6-yn-1-ol**, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To provide a tangible reference, this predicted data is compared with the available experimental data for a structurally similar enynol, Hex-5-en-3-yn-1-ol.

# Predictive Spectroscopic Profile of Oct-4-en-6-yn-1ol

The following tables summarize the predicted spectroscopic data for **Oct-4-en-6-yn-1-ol** based on established principles of NMR, IR, and MS. These predictions are derived from the analysis of its constituent functional groups: a primary alcohol, a disubstituted alkene, and a disubstituted alkyne.

#### Predicted <sup>1</sup>H NMR Data for Oct-4-en-6-yn-1-ol



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H1 (CH <sub>2</sub> )	~3.6	Triplet	J ≈ 6.5
H2 (CH <sub>2</sub> )	~1.6	Quintet	J ≈ 6.5, 7.0
H3 (CH <sub>2</sub> )	~2.2	Quartet	J≈ 7.0, 7.5
H4 (=CH)	~5.6	Doublet of Triplets	J ≈ 15.0, 7.5
H5 (=CH)	~5.8	Doublet of Triplets	J≈ 15.0, 1.5
H8 (CH₃)	~1.8	Doublet	J≈1.5
ОН	Variable	Singlet (broad)	-

Predicted <sup>13</sup>C NMR Data for Oct-4-en-6-yn-1-ol

Carbon	Predicted Chemical Shift (ppm)
C1 (CH <sub>2</sub> OH)	~62
C2 (CH <sub>2</sub> )	~32
C3 (CH <sub>2</sub> )	~35
C4 (=CH)	~125
C5 (=CH)	~135
C6 (≡C)	~80
C7 (≡C)	~85
C8 (CH₃)	~4

## Predicted IR Spectroscopy Data for Oct-4-en-6-yn-1-ol



Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (sp³)	2850-3000	Medium-Strong
C-H stretch (sp²)	3010-3100	Medium
C≡C stretch (alkyne)	2100-2260	Weak-Medium
C=C stretch (alkene)	1660-1680	Medium
C-O stretch (alcohol)	1050-1150	Strong
=C-H bend (trans)	960-980	Strong

## Predicted Mass Spectrometry Data for Oct-4-en-6-yn-1-ol

lon	m/z (predicted)	Comments
[M] <sup>+</sup>	124	Molecular Ion
[M-H <sub>2</sub> O] <sup>+</sup>	106	Loss of water
[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	95	Alpha-cleavage at C2-C3
[M-C₃H₅O] <sup>+</sup>	67	Cleavage at C3-C4
[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>	53	Propargyl cation fragment

## Comparative Experimental Data: Hex-5-en-3-yn-1-ol

To ground our predictions in experimental reality, we present the available spectroscopic data for Hex-5-en-3-yn-1-ol, an analogue with a shorter carbon chain.

## Experimental Spectroscopic Data for Hex-5-en-3-yn-1-ol

<sup>13</sup>C NMR Data



Carbon	Chemical Shift (ppm)
C1 (CH <sub>2</sub> OH)	60.9
C2 (CH <sub>2</sub> )	23.6
C3 (≡C)	87.1
C4 (≡C)	82.2
C5 (=CH)	122.9
C6 (=CH <sub>2</sub> )	117.2

Source: SpectraBase

#### IR Spectroscopy Data (Vapor Phase)

Functional Group	Absorption (cm <sup>-1</sup> )
O-H stretch	~3600
C-H stretch (sp²)	~3090
C-H stretch (sp³)	~2940, 2880
C≡C stretch	~2240
C=C stretch	~1630
C-O stretch	~1050

Source: PubChem[1]

Mass Spectrometry Data (GC-MS)



m/z	Relative Intensity
96	[M]+
78	[M-H <sub>2</sub> O] <sup>+</sup>
65	
53	_
39	_

Source: PubChem[1]

# **Experimental Protocols**

The following are standard protocols for the spectroscopic analysis of a novel enynol like **Oct-4-en-6-yn-1-ol**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### **IR Spectroscopy**



- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
  neat liquid between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared
  by grinding a small amount of the sample with dry KBr powder and pressing it into a
  transparent disk.
- Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

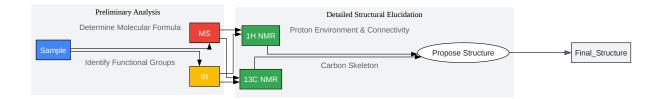
#### **Mass Spectrometry**

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, for a more complex mixture, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound like **Oct-4-en-6-yn-1-ol**.





#### Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational spectroscopic characterization of **Oct-4-en-6-yn-1-ol** through predictive methods, supported by comparative experimental data from a related molecule. The detailed protocols and workflow offer a practical framework for researchers engaged in the synthesis and analysis of novel chemical entities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hex-5-en-3-yn-1-ol | C6H8O | CID 120095 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Oct-4-en-6-yn-1-ol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14295367#spectroscopic-analysis-nmr-ir-ms-of-oct-4-en-6-yn-1-ol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com